molecular formula C18H28O6S2 B3925608 1,3-Bis(butylsulfonyl)propan-2-yl benzoate

1,3-Bis(butylsulfonyl)propan-2-yl benzoate

Cat. No.: B3925608
M. Wt: 404.5 g/mol
InChI Key: ISDBWMCVJFNVRY-UHFFFAOYSA-N
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Description

1,3-Bis(butylsulfonyl)propan-2-yl benzoate: is an organic compound with the molecular formula C18H28O6S2 This compound is characterized by the presence of two butylsulfonyl groups attached to a propan-2-yl backbone, which is further esterified with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(butylsulfonyl)propan-2-yl benzoate typically involves the following steps:

    Formation of the Propan-2-yl Backbone: The initial step involves the preparation of the propan-2-yl backbone, which can be achieved through the reaction of propan-2-ol with suitable reagents.

    Introduction of Butylsulfonyl Groups: The next step involves the introduction of butylsulfonyl groups. This can be achieved through the reaction of the propan-2-yl backbone with butylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification with Benzoate: The final step involves the esterification of the resulting compound with benzoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(butylsulfonyl)propan-2-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The compound can participate in substitution reactions, where the benzoate group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Bis(butylsulfonyl)propan-2-yl benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfide derivatives.

    Biology: It is used in biological studies to investigate the effects of sulfonyl and sulfide groups on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(butylsulfonyl)propan-2-yl benzoate involves its interaction with molecular targets and pathways. The sulfonyl groups can interact with various enzymes and proteins, leading to changes in their activity. The benzoate group can also interact with cellular receptors, influencing cellular signaling pathways. The overall effect of the compound depends on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(butylsulfonyl)propyl benzoate: Similar structure but with different positioning of the sulfonyl groups.

    1,3-Bis(butylsulfanyl)-2-propanyl benzoate: Similar structure but with sulfanyl groups instead of sulfonyl groups.

Uniqueness

1,3-Bis(butylsulfonyl)propan-2-yl benzoate is unique due to the specific positioning of the butylsulfonyl groups and the presence of the benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3-bis(butylsulfonyl)propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6S2/c1-3-5-12-25(20,21)14-17(15-26(22,23)13-6-4-2)24-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBWMCVJFNVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC(CS(=O)(=O)CCCC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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